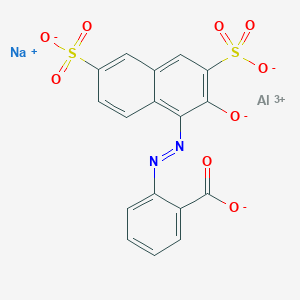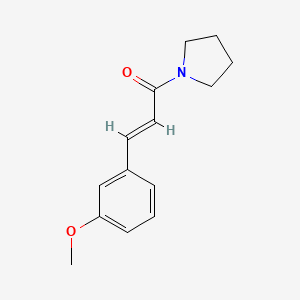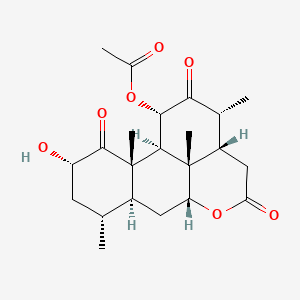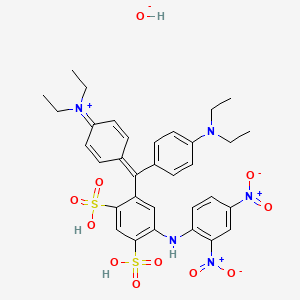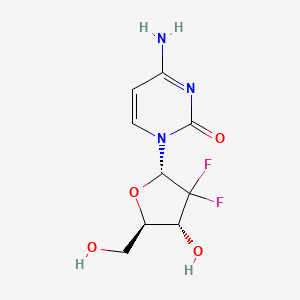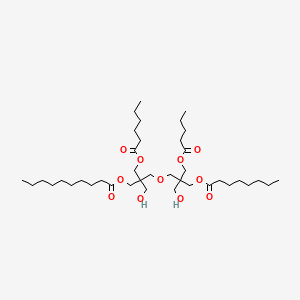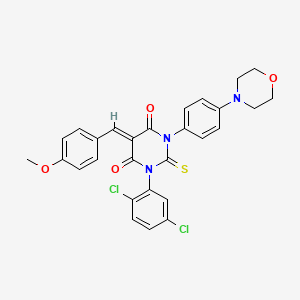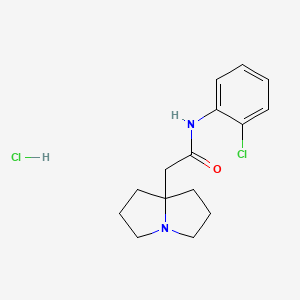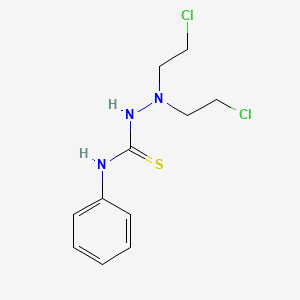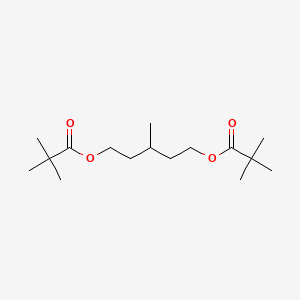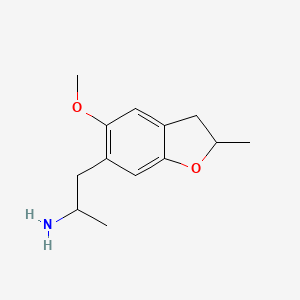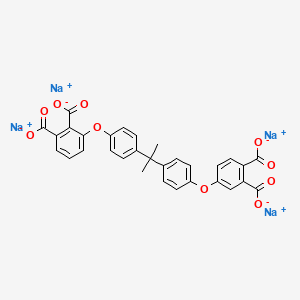
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple carboxylic acid groups and phenoxy linkages. It is often used in scientific research due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Esterification: The initial step often involves the esterification of 1,2-benzenedicarboxylic acid with appropriate alcohols to form esters.
Phenoxy Linkage Formation: The esters are then reacted with phenols under specific conditions to form phenoxy linkages.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and substituted phenoxy derivatives.
科学的研究の応用
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The phenoxy linkages allow the compound to interact with hydrophobic regions of biomolecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
- 1,2-Benzenedicarboxylic acid, 4,4’-oxybis-
- 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane, tetrasodium salt
Uniqueness
1,2-Benzenedicarboxylic acid, 3-(4-(1-(4-(3,4-dicarboxyphenoxy)phenyl)-1-methylethyl)phenoxy)-, tetrasodium salt is unique due to its specific arrangement of carboxylic acid groups and phenoxy linkages. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
72066-80-9 |
|---|---|
分子式 |
C31H20Na4O10 |
分子量 |
644.4 g/mol |
IUPAC名 |
tetrasodium;3-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate |
InChI |
InChI=1S/C31H24O10.4Na/c1-31(2,17-6-10-19(11-7-17)40-21-14-15-22(27(32)33)24(16-21)29(36)37)18-8-12-20(13-9-18)41-25-5-3-4-23(28(34)35)26(25)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4 |
InChIキー |
PMYZICNRHTWDID-UHFFFAOYSA-J |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




